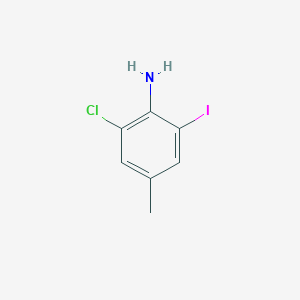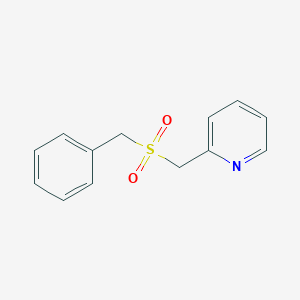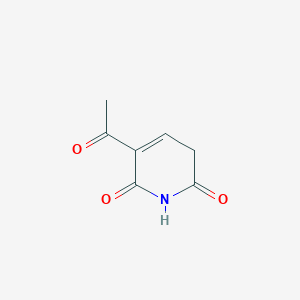
5-Acetylpyridine-2,6(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetylpyridine-2,6(1H,3H)-dione is a chemical compound belonging to the class of pyridine derivatives It is characterized by its unique structure, which includes a pyridine ring substituted with acetyl and keto groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylpyridine-2,6(1H,3H)-dione typically involves the following steps:
Starting Materials: : The synthesis begins with pyridine derivatives as the starting materials.
Acetylation: : The pyridine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a suitable catalyst.
Oxidation: : The acetylated pyridine undergoes oxidation to introduce the keto groups at the 2 and 6 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves the same steps as the laboratory synthesis but is optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Acetylpyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: : The compound can be further oxidized to produce more complex derivatives.
Reduction: : Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: : The acetyl and keto groups can undergo substitution reactions with different nucleophiles.
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Amines, alcohols, and other nucleophiles.
Oxidation: : Higher oxidation state derivatives.
Reduction: : Hydroxylated derivatives.
Substitution: : Substituted pyridine derivatives.
Scientific Research Applications
5-Acetylpyridine-2,6(1H,3H)-dione has found applications in various scientific research areas:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Acetylpyridine-2,6(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
5-Acetylpyridine-2,6(1H,3H)-dione is compared with other similar pyridine derivatives, such as 2,6-diacetylpyridine and 2,6-diketopyridine. While these compounds share structural similarities, this compound is unique in its specific substitution pattern, which influences its reactivity and biological activity.
List of Similar Compounds
2,6-Diacetylpyridine
2,6-Diketopyridine
3,5-Diacetylpyridine
4,6-Diketopyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
71350-43-1 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-acetyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(10)8-7(5)11/h2H,3H2,1H3,(H,8,10,11) |
InChI Key |
OXRUFOLDUCJWES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


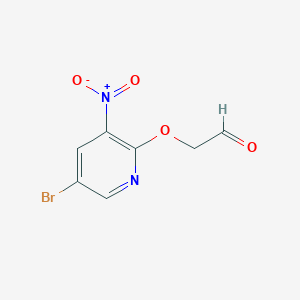

![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)
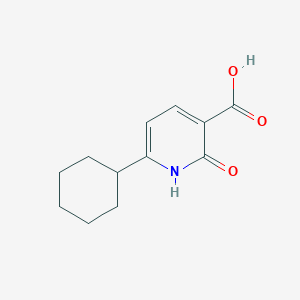
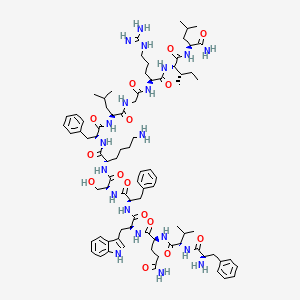
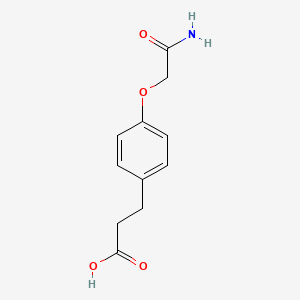
![8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one](/img/structure/B15364673.png)



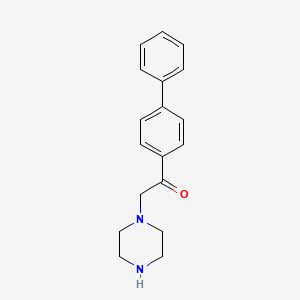
![4-Chloro-3-[[5-(3-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B15364702.png)
